Cas no 2098045-90-8 (1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- AKOS026707861
- F1907-2906
- 1-[(4-cyanophenyl)methyl]triazole-4-carboxylic acid
- starbld0037230
- 2098045-90-8
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(4-cyanophenyl)methyl]-
-
- Inchi: 1S/C11H8N4O2/c12-5-8-1-3-9(4-2-8)6-15-7-10(11(16)17)13-14-15/h1-4,7H,6H2,(H,16,17)
- InChI Key: WFVFOPYKHGIWTB-UHFFFAOYSA-N
- SMILES: OC(C1=CN(CC2C=CC(C#N)=CC=2)N=N1)=O
Computed Properties
- Exact Mass: 228.06472551g/mol
- Monoisotopic Mass: 228.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.8Ų
- XLogP3: 0.9
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 539.3±60.0 °C(Predicted)
- pka: 3.28±0.50(Predicted)
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2906-0.25g |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098045-90-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2906-1g |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098045-90-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2906-2.5g |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098045-90-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-2906-0.5g |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098045-90-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | C129891-100mg |
1-(4-Cyanobenzyl)-1h-1,2,3-triazole-4-carboxylic Acid |
2098045-90-8 | 100mg |
$ 95.00 | 2022-06-01 | ||
Life Chemicals | F1907-2906-10g |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098045-90-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | C129891-500mg |
1-(4-Cyanobenzyl)-1h-1,2,3-triazole-4-carboxylic Acid |
2098045-90-8 | 500mg |
$ 365.00 | 2022-06-01 | ||
Life Chemicals | F1907-2906-5g |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
2098045-90-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | C129891-1g |
1-(4-Cyanobenzyl)-1h-1,2,3-triazole-4-carboxylic Acid |
2098045-90-8 | 1g |
$ 570.00 | 2022-06-01 |
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2098045-90-8): A Comprehensive Overview
1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2098045-90-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole scaffold and cyanobenzyl substituent, offers a wide range of potential applications in drug discovery and development.
The triazole moiety is a well-known pharmacophore that has been extensively studied for its diverse biological activities. It is known to exhibit properties such as antifungal, antibacterial, and antiviral activities, making it a valuable component in the design of novel therapeutic agents. The presence of the cyanobenzyl group further enhances the compound's versatility by introducing additional functional groups that can be modified to optimize its pharmacological profile.
Recent studies have highlighted the potential of 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another area of interest is the compound's potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This selective cytotoxicity is particularly advantageous as it minimizes adverse effects on normal cells.
In addition to its therapeutic applications, 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has also been explored for its use in chemical synthesis and materials science. The triazole ring is known for its stability and reactivity, making it an excellent building block for the synthesis of more complex molecules. For example, it can be used in click chemistry reactions to form covalent bonds with other functional groups, facilitating the construction of multifunctional materials with tailored properties.
The synthesis of 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process that includes the formation of the triazole ring and subsequent functionalization with the cyanobenzyl group. One common approach is to use copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to form the triazole ring, followed by nucleophilic substitution reactions to introduce the cyanobenzyl substituent. This synthetic route is highly efficient and can be readily scaled up for industrial production.
From a pharmacokinetic perspective, 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has favorable properties that make it suitable for oral administration. It exhibits good solubility in aqueous media and has a reasonable logP value, indicating that it can be absorbed through biological membranes. Additionally, preliminary studies have shown that it has a moderate half-life in vivo, which suggests that it can maintain therapeutic concentrations over an extended period.
Despite its promising properties, further research is needed to fully understand the potential applications and limitations of 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. Ongoing clinical trials are evaluating its safety and efficacy in various disease models. These trials will provide valuable insights into its pharmacological profile and help guide future drug development efforts.
In conclusion, 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2098045-90-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural features and biological activities makes it an attractive candidate for the development of novel therapeutic agents. As research in this area continues to advance, we can expect to see more innovative applications of this compound in both clinical and industrial settings.
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